alcoli cinnamile

Cinnamyl alcohols are a class of aromatic organic compounds with a phenolic and an allylic alcohol functional group attached to the benzene ring. These alcohols play significant roles in various industrial applications due to their unique chemical properties. They are derived from cinnamic acid, typically through reduction processes.

In fragrance and flavor industries, cinnamyl alcohols are extensively used as aroma ingredients due to their pleasant spicy-woody scent. They can be found in perfumes, colognes, soaps, and other personal care products. Additionally, they have applications in the food industry where they enhance flavors, particularly in baked goods and confectionery.

In the pharmaceutical sector, cinnamyl alcohols show potential as intermediates for drug synthesis due to their structural diversity. They can also be used in anti-inflammatory and antioxidant preparations owing to their pharmacological activities.

The preparation of cinnamyl alcohols involves complex chemical transformations from natural or synthetic sources, making them valuable components in a wide range of commercial products.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

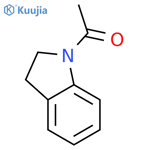

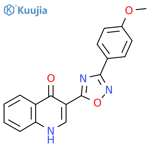

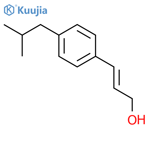

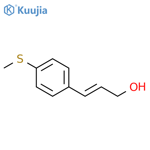

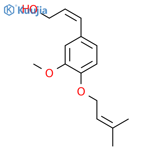

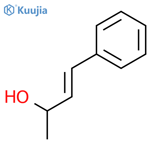

|

3-4-(2-methylpropyl)phenylprop-2-en-1-ol | 190277-53-3 | C13H18O |

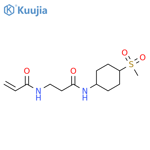

|

3-4-(methylsulfanyl)phenylprop-2-en-1-ol | 125872-62-0 | C10H12OS |

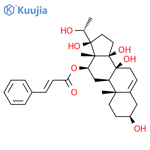

|

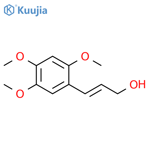

3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol | 189040-42-4 | C15H20O3 |

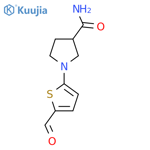

|

(3Z)-4-Phenyl-3-buten-2-ol | 31915-95-4 | C10H12O |

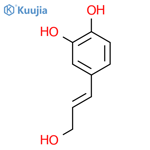

|

Caffeyl alcohol | 272785-02-1 | C9H10O3 |

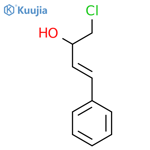

|

1-chloro-4-phenylbut-3-en-2-ol | 399513-39-4 | C10H11ClO |

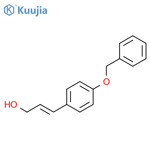

|

(2E)-3-4-(Phenylmethoxy)phenyl-2-propen-1-ol | 84184-52-1 | C16H16O2 |

|

3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol | 1392497-89-0 | C12H16O4 |

|

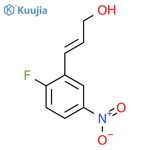

3-(2-fluoro-5-nitrophenyl)prop-2-en-1-ol | 1704218-07-4 | C9H8FNO3 |

|

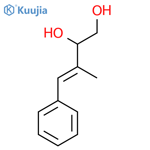

3-Methyl-4-phenylbut-3-ene-1,2-diol | 339366-05-1 | C11H14O2 |

Letteratura correlata

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati